Cas no 920250-79-9 (1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one)

1-(4-メチルピペラジン-1-イル)-4-スルファニリデン-1,2,3,4,5,6,7,8-オクタヒドロキナゾリン-2-オンは、複素環化合物の一種であり、キナゾリン骨格にチオケトン基と4-メチルピペラジン基を有する特徴的な構造を有します。この化合物は、医薬品中間体や生物活性化合物としての応用が期待される特性を持ち、特に分子内の硫黄原子と窒素原子が配位能を示すため、金属錯体形成や酵素阻害剤としての利用可能性が研究されています。その剛直な構造と極性官能基の存在により、水溶性や標的タンパク質への結合親和性の最適化が可能となる点が特長です。

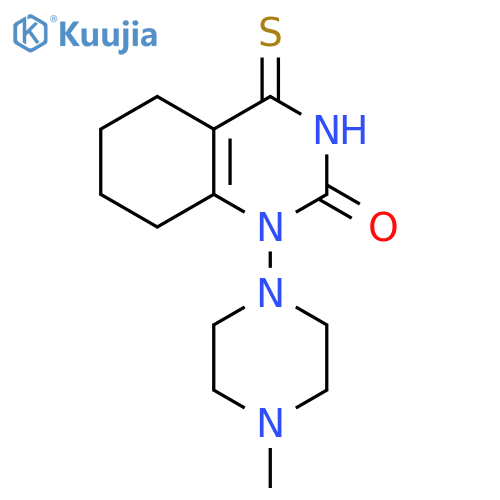

920250-79-9 structure

商品名:1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one

CAS番号:920250-79-9

MF:C13H20N4OS

メガワット:280.389101028442

CID:5459042

1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one 化学的及び物理的性質

名前と識別子

-

- 1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one

- 2(1H)-Quinazolinone, 3,4,5,6,7,8-hexahydro-1-(4-methyl-1-piperazinyl)-4-thioxo-

-

- インチ: 1S/C13H20N4OS/c1-15-6-8-16(9-7-15)17-11-5-3-2-4-10(11)12(19)14-13(17)18/h2-9H2,1H3,(H,14,18,19)

- InChIKey: GUXBNMQIKHZPNE-UHFFFAOYSA-N

- ほほえんだ: N1(N2CCN(C)CC2)C2=C(CCCC2)C(=S)NC1=O

1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2882-0116-0.5g |

1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one |

920250-79-9 | 95%+ | 0.5g |

$525.0 | 2023-09-06 | |

| Life Chemicals | F2882-0116-1g |

1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one |

920250-79-9 | 95%+ | 1g |

$753.0 | 2023-09-06 | |

| Life Chemicals | F2882-0116-0.25g |

1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one |

920250-79-9 | 95%+ | 0.25g |

$370.0 | 2023-09-06 | |

| Life Chemicals | F2882-0116-2.5g |

1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one |

920250-79-9 | 95%+ | 2.5g |

$1641.0 | 2023-09-06 | |

| Life Chemicals | F2882-0116-5g |

1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one |

920250-79-9 | 95%+ | 5g |

$2469.0 | 2023-09-06 | |

| Life Chemicals | F2882-0116-10g |

1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one |

920250-79-9 | 95%+ | 10g |

$3455.0 | 2023-09-06 |

1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Liang-Wei Zhu,Wu Yang,Ling-Shu Wan,Zhi-Kang Xu Polym. Chem., 2014,5, 5175-5182

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

920250-79-9 (1-(4-methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one) 関連製品

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量